Molecular Weight and Physicochemical Differentiation from Non-Chlorinated Analog
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (MW = 336.73 g/mol; logP = 3.20; polar surface area = 70.97 Ų) is differentiated from its non-chlorinated analog N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (MW = 302.28 g/mol) by the presence of the 4-chloro substituent on the dimethoxyphenyl ring . This substitution confers a molecular weight increase of 34.45 Da (approximately 11.4% greater mass) and, based on computational predictions from the vendor, a calculated logP of 3.20, reflecting moderate lipophilicity suitable for cell permeability screening . The hydrogen bond donor count of 1 and acceptor count of 8 remain identical between the two compounds, indicating that the chloro substitution modulates lipophilicity and steric bulk without altering hydrogen-bonding capacity .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 336.73 g/mol; logP = 3.20; PSA = 70.97 Ų |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (no 4-Cl): MW = 302.28 g/mol; logP and PSA not reported in same source |
| Quantified Difference | MW difference = +34.45 g/mol (+11.4%) |
| Conditions | Vendor-reported and calculated physicochemical parameters from ChemDiv catalog data |
Why This Matters
The 4-chloro substituent increases molecular weight by over 11% and raises logP to 3.20, which may affect membrane permeability and nonspecific binding in cellular assays relative to the non-chlorinated comparator, necessitating compound-specific validation rather than analog substitution.
